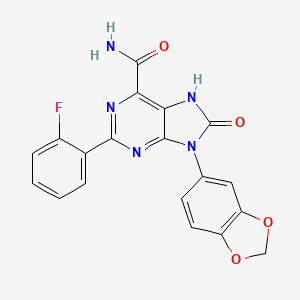

9-(2H-1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Descripción

This compound is a purine-6-carboxamide derivative featuring a 1,3-benzodioxole moiety at position 9 and a 2-fluorophenyl group at position 2. The benzodioxol group contributes electron-rich aromatic characteristics, while the 2-fluorophenyl substituent introduces steric and electronic effects due to the fluorine atom’s electronegativity. Such structural attributes are critical for modulating solubility, binding affinity, and metabolic stability in pharmacological contexts.

Propiedades

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN5O4/c20-11-4-2-1-3-10(11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)9-5-6-12-13(7-9)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOMWBDGYRNZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 2-fluorobenzene, and purine derivatives. Common synthetic routes could involve:

Nucleophilic substitution: reactions to introduce the fluorophenyl group.

Cyclization: reactions to form the purine ring structure.

Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: to speed up the reactions.

Solvents: to dissolve reactants and control reaction rates.

Temperature and pressure control: to ensure the reactions proceed efficiently.

Análisis De Reacciones Químicas

Types of Reactions

“9-(2H-1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially altering the compound’s biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity.

Common Reagents and Conditions

Common reagents might include:

Oxidizing agents: like potassium permanganate.

Reducing agents: like lithium aluminum hydride.

Substitution reagents: like halogens or alkyl groups.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce a more oxidized purine derivative, while reduction could yield a more reduced form of the compound.

Aplicaciones Científicas De Investigación

“9-(2H-1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” could have various scientific research applications, including:

Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or viral infections.

Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action for “9-(2H-1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would involve its interaction with specific molecular targets. This could include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.

Comparación Con Compuestos Similares

9-(2H-1,3-Benzodioxol-5-yl)-2-(3-Methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (G417-0446)

- Structural Differences : Replaces the 2-fluorophenyl group with a 3-methylphenyl substituent.

- Impact on Properties :

- Electronic Effects : The methyl group is electron-donating, increasing electron density at the phenyl ring compared to the electron-withdrawing fluorine in the target compound.

- Lipophilicity : The methyl group may enhance lipophilicity (clogP ~2.8 estimated) compared to the fluorine-substituted analog.

- Molecular Weight : 389.37 g/mol (vs. ~407.36 g/mol for the target compound) due to the absence of fluorine and presence of methyl .

| Property | Target Compound | G417-0446 |

|---|---|---|

| Substituent at Position 2 | 2-Fluorophenyl | 3-Methylphenyl |

| Molecular Weight | ~407.36 | 389.37 |

| Key Functional Groups | Benzodioxol, Fluorophenyl | Benzodioxol, Methylphenyl |

Other Purine Derivatives (Hypothetical)

Fluorine at position 2 may improve metabolic stability by resisting oxidative degradation compared to methyl or methoxy groups.

Carbazole Derivatives ()

Carbazole-based compounds (e.g., 7b , 9b ) share synthetic strategies (Suzuki coupling) and substituent diversity but differ in core structure:

- 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b): Features a 2-fluoro-5-methoxyphenyl group, combining electron-withdrawing (F) and electron-donating (OCH₃) effects.

- 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9H-carbazole (9b) :

| Property | Target Compound | Carbazole 7b | Carbazole 9b |

|---|---|---|---|

| Core Structure | Purine | Carbazole | Carbazole |

| Key Substituents | Benzodioxol, 2-Fluorophenyl | 2-Fluoro-5-methoxyphenyl | 4-Methoxyphenyl |

| Molecular Weight | ~407.36 | 364 (M+1) | 401 (M+) |

| Synthetic Yield | Not reported | 45% | 70% |

Spiro and Benzothiazole Derivatives (–4)

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () and 8-azabicyclo[3.2.1]octane derivatives () exhibit spiro or fused bicyclic cores. These differ fundamentally from the purine scaffold in:

- Ring Strain and Conformation : Spiro systems introduce steric constraints absent in planar purines.

- Electronic Profiles : Benzothiazole groups are strongly π-deficient, contrasting with the purine core’s mixed π-character.

Actividad Biológica

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine, characterized by its unique structural features that may confer significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound contains a purine core modified with a benzodioxole moiety and a fluorophenyl substituent. Its chemical formula is , with a molecular weight of approximately 372.35 g/mol. The presence of the benzodioxole structure is notable for its association with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.3 | |

| A549 (lung cancer) | 10.8 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study comparing various compounds for their ability to inhibit pro-inflammatory cytokines, it was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 9-(2H-1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 65 | 70 |

| Curcumin | 50 | 55 |

These findings suggest that the compound may serve as a promising candidate for the development of anti-inflammatory therapeutics.

Antiviral Activity

Preliminary studies have indicated that this compound exhibits antiviral activity against certain viral strains. Notably, it demonstrated effectiveness against influenza virus in vitro, inhibiting viral replication at low micromolar concentrations.

Study on Cancer Cell Lines

A detailed investigation was conducted using various cancer cell lines to assess the anticancer potential of the compound. The study utilized both MTT assays for cytotoxicity and flow cytometry for apoptosis detection. Results indicated that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.

Anti-inflammatory Mechanism Investigation

Another study focused on elucidating the anti-inflammatory mechanisms involved. The compound was shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This was confirmed through Western blot analysis demonstrating reduced phosphorylation of IκBα.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.